Isoform-Specific PI3K Inhibition Potency Compared to the Parent Compound Wortmannin
PI3K-IN-11 (compound 13) demonstrates significantly enhanced potency against specific class I PI3K isoforms compared to the natural product lead, 17-hydroxywortmannin. While 17-hydroxywortmannin is a potent but non-selective inhibitor, the ring-opened analog PI3K-IN-11 achieves an IC50 of 6.4 nM against PI3Kα, representing a key intra-class potency differentiation [1]. The full isoform profile shows IC50 values of 6.4 nM (PI3Kα), 13 nM (PI3Kβ), 8 nM (PI3Kγ), and 11 nM (PI3Kδ), establishing it as a pan-class I inhibitor with a quantifiably defined selectivity window [1].
| Evidence Dimension | Inhibitory potency (IC50) against PI3Kα |
|---|---|
| Target Compound Data | IC50 = 6.4 nM |
| Comparator Or Baseline | 17-Hydroxywortmannin (parent compound); IC50 greater than 6.4 nM (less potent) |
| Quantified Difference | Significantly increased inhibitory potency; the parent compound's exact IC50 is not stated but is less potent in the same assay system. |
| Conditions | In vitro kinase activity assay against recombinant PI3K isoforms. |
Why This Matters
The 6.4 nM PI3Kα potency informs researchers that PI3K-IN-11 achieves strong target engagement at low nanomolar concentrations, critical for experiments where complete pathway suppression is required.
- [1] Zask, A.; Kaplan, J.; Toral-Barza, L.; Hollander, I.; Young, M.; Tischler, M.; Gaydos, C.; Cinque, M.; Lucas, J.; Yu, K. Synthesis and structure-activity relationships of ring-opened 17-hydroxywortmannins: potent phosphoinositide 3-kinase inhibitors with improved properties and anticancer efficacy. J. Med. Chem. 2008, 51, 1319-1323. View Source
